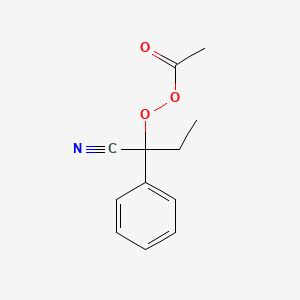
Ethaneperoxoic acid, 1-cyano-1-phenylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethaneperoxoic acid, 1-cyano-1-phenylpropyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethaneperoxoic acid group, a cyano group, and a phenylpropyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethaneperoxoic acid, 1-cyano-1-phenylpropyl ester typically involves the reaction of ethaneperoxoic acid with 1-cyano-1-phenylpropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethaneperoxoic acid, 1-cyano-1-phenylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The cyano group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions include:
Oxides: Resulting from oxidation.
Alcohols: Resulting from reduction.
Substituted compounds: Resulting from substitution reactions.
Scientific Research Applications
Ethaneperoxoic acid, 1-cyano-1-phenylpropyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethaneperoxoic acid, 1-cyano-1-phenylpropyl ester involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The cyano group and phenylpropyl ester group play crucial roles in its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Ethaneperoxoic acid, 1-cyano-1-(2-methylphenyl)ethyl ester: Similar structure with a methyl group on the phenyl ring.
Ethaneperoxoic acid, 1-cyano-1-[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]pentyl ester: Contains a dioxolan ring and a pentyl chain.
Uniqueness
Ethaneperoxoic acid, 1-cyano-1-phenylpropyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
58422-70-1 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(1-cyano-1-phenylpropyl) ethaneperoxoate |
InChI |
InChI=1S/C12H13NO3/c1-3-12(9-13,16-15-10(2)14)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3 |
InChI Key |
PKYISRLYWKMDOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)(C1=CC=CC=C1)OOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















